4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one
CAS No.:
Cat. No.: VC21399428
Molecular Formula: C27H26N4O2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N4O2 |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 4-(4-benzhydrylpiperazine-1-carbonyl)-2-methylphthalazin-1-one |
| Standard InChI | InChI=1S/C27H26N4O2/c1-29-26(32)23-15-9-8-14-22(23)24(28-29)27(33)31-18-16-30(17-19-31)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,25H,16-19H2,1H3 |
| Standard InChI Key | ACRPGFQTNGPPRE-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one is a complex organic compound that combines a piperazine ring with a phthalazinone core. This compound is of interest due to its potential biological activities and structural uniqueness. The molecular formula for this compound is C27H26N4O, and it has a molecular weight of approximately 438.5 g/mol .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the phthalazinone core and the attachment of the piperazine moiety. Characterization methods like NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the compound.
While specific synthesis details for 4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one are not readily available, similar compounds often require careful control of reaction conditions to achieve high yields and purity.
Potential Biological Activities
Compounds with piperazine and phthalazinone moieties have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a diphenylmethyl group may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.
| Potential Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Interference with microbial cell wall synthesis or protein function |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume